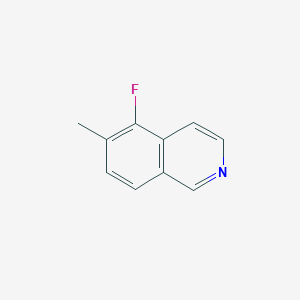![molecular formula C10H19N B13295431 6-Azaspiro[4.6]undecane](/img/structure/B13295431.png)
6-Azaspiro[4.6]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[4.6]undecane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.6]undecane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro ring in a single step . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the Prins cyclization reaction offers a more feasible route for large-scale production compared to olefin metathesis.
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
6-Azaspiro[4.6]undecane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: While specific industrial applications are limited, its unique structure makes it a valuable compound for research and development in various fields.
Mechanism of Action
The mechanism of action of 6-Azaspiro[4.6]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it a promising candidate for antituberculosis drugs.
Comparison with Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but includes an oxygen atom in the ring system.
1,6-dioxa-2-azaspiro[4.6]undecane: This compound has two oxygen atoms in the ring system and is known for its biological activities.
1,9-diazaspiro[5.5]undecan-2-one: This compound includes an additional nitrogen atom and has been studied for its potential as an NK1/NK2 dual antagonist.
Uniqueness: 6-Azaspiro[4.6]undecane is unique due to its specific spirocyclic structure with a single nitrogen atom, which imparts distinct chemical and biological properties. Its potential as an antituberculosis agent further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
6-azaspiro[4.6]undecane |
InChI |
InChI=1S/C10H19N/c1-2-6-10(11-9-5-1)7-3-4-8-10/h11H,1-9H2 |
InChI Key |
UKRVUYBOVKGCHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid](/img/structure/B13295354.png)
![5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13295358.png)



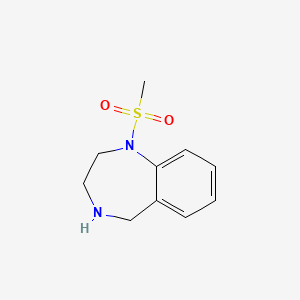
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13295401.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295404.png)
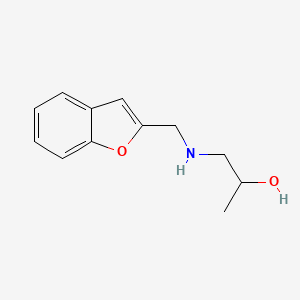
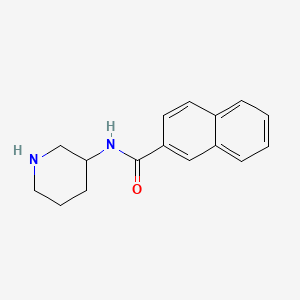
![2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13295426.png)
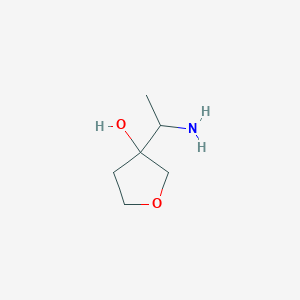
![1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13295436.png)
